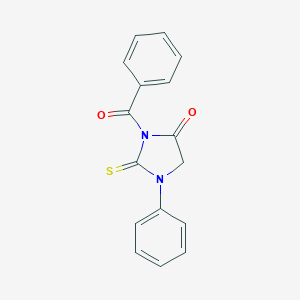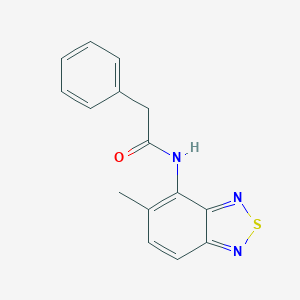![molecular formula C14H21NO4S B246235 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)
1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane, also known as Dasatinib, is a small molecule drug that was first approved by the FDA in 2006 for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It is a tyrosine kinase inhibitor that targets the BCR-ABL fusion protein, which is responsible for the abnormal proliferation of leukemia cells.
Mecanismo De Acción
1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane works by inhibiting the activity of the BCR-ABL fusion protein, which is responsible for the abnormal proliferation of leukemia cells. It also inhibits the activity of other tyrosine kinases, such as SRC, which are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress angiogenesis (the formation of new blood vessels that supply nutrients to tumors). It has also been shown to modulate the immune system by inhibiting the activity of T cells and dendritic cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane in lab experiments is its specificity for tyrosine kinases, which allows for targeted inhibition of specific signaling pathways involved in cancer progression. However, 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane has also been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
1. Combination therapy: 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane has shown promising results in combination with other drugs, such as chemotherapy agents and immunotherapies. Further studies are needed to optimize combination therapy regimens.
2. Biomarker identification: Identifying biomarkers that predict response to 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane treatment can help personalize therapy and improve patient outcomes.
3. Drug delivery: Developing new drug delivery methods, such as nanoparticles or liposomes, can improve the solubility and bioavailability of 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane.
4. Mechanism of resistance: Understanding the mechanisms of resistance to 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane can help identify new targets for therapy and improve treatment outcomes.
5. New indications: Investigating the potential use of 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane in the treatment of other diseases, such as autoimmune diseases and neurological disorders, can expand its clinical applications.
Métodos De Síntesis
The synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane involves a multi-step process that includes the reaction of 2,5-dimethoxybenzene with chlorosulfonic acid to form 2,5-dimethoxybenzenesulfonyl chloride. This intermediate is then reacted with 2-aminocapronitrile to form 1-[(2,5-dimethoxyphenyl)sulfonyl]azepane. The final product is obtained through a series of purification steps, including crystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane has been extensively studied for its anti-cancer properties and has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Fórmula molecular |
C14H21NO4S |
|---|---|
Peso molecular |
299.39 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H21NO4S/c1-18-12-7-8-13(19-2)14(11-12)20(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
Clave InChI |
HSAJGADWBPFQPE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)
![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)


![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)


![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)